molecular formula C8H3BrCl2N2 B573173 7-Bromo-4,6-dichloroquinazoline CAS No. 1260847-61-7

7-Bromo-4,6-dichloroquinazoline

Cat. No. B573173
M. Wt: 277.93
InChI Key: NWCDKWJWCZLWQJ-UHFFFAOYSA-N
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Description

7-Bromo-4,6-dichloroquinazoline is a chemical compound with the CAS Number: 1260847-61-7 . It has a molecular weight of 277.93 and is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of 7-Bromo-4,6-dichloroquinazoline is C8H3BrCl2N2 . The structure includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The molecule has bromine and chlorine substituents at the 7th, 4th, and 6th positions .


Physical And Chemical Properties Analysis

7-Bromo-4,6-dichloroquinazoline is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Organic Synthesis

7-Bromo-4,6-dichloroquinazoline is used as an intermediate in organic synthesis . It’s particularly useful in metal-catalyzed cross-coupling reactions .

Method of Application

In one example, the Sonogashira cross-coupling of 2,4-dichloroquinazoline and 6-bromo-2,4-dichloroquinazoline with a stoichiometric amount of terminal alkynes led to the exclusive replacement of the 4-chloro atom .

Results

The cross-coupling reactions yield novel polysubstituted derivatives . These derivatives have potential applications in pharmaceuticals and materials .

Pharmaceuticals

7-Bromo-4,6-dichloroquinazoline is also used in the pharmaceutical industry .

Results

Metal-Catalyzed Cross-Coupling Reactions

7-Bromo-4,6-dichloroquinazoline is used in metal-catalyzed cross-coupling reactions . These reactions are a type of chemical reaction where two fragments are joined together with the aid of a metal catalyst.

Method of Application

In these reactions, halogenated quinazolinones and quinazolines are functionalized via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives .

Results

The products of these reactions have potential applications in pharmaceuticals and materials .

Synthesis of Biologically Relevant Compounds

7-Bromo-4,6-dichloroquinazoline is used in the synthesis of biologically relevant compounds . For example, it’s used in the synthesis of ghrelin receptor and vasopressin V1b receptor antagonists .

Results

The compounds synthesized using 7-Bromo-4,6-dichloroquinazoline have potential therapeutic effects .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P338, P351 are also associated with this compound , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

7-bromo-4,6-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-5-2-7-4(1-6(5)10)8(11)13-3-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCDKWJWCZLWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857507
Record name 7-Bromo-4,6-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4,6-dichloroquinazoline

CAS RN

1260847-61-7
Record name 7-Bromo-4,6-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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